N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cinnamamide
Description
This compound features a pyrazolo[3,4-d]pyrimidine core, a scaffold known for its pharmacological relevance, particularly in kinase inhibition . The structure includes:
- A furan-2-ylmethyl group at the 4-position of the pyrazolo[3,4-d]pyrimidine ring.
- An ethyl linker connecting the core to a cinnamamide moiety, which introduces an α,β-unsaturated carbonyl group.
Properties
IUPAC Name |
(E)-N-[2-[4-(furan-2-ylmethylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2/c28-19(9-8-16-5-2-1-3-6-16)22-10-11-27-21-18(14-26-27)20(24-15-25-21)23-13-17-7-4-12-29-17/h1-9,12,14-15H,10-11,13H2,(H,22,28)(H,23,24,25)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEAEUBVQOKUIO-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCN2C3=NC=NC(=C3C=N2)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCCN2C3=NC=NC(=C3C=N2)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[3,4-d]pyrimidine Derivatives
Structural and Functional Differences
Substituent Diversity
- Example 53 (): Incorporates a fluorinated chromenone system, enhancing metabolic stability but increasing hydrophobicity .
- Compound 18 () : Features a methylpyrazole and fluorine, optimizing CDK2 selectivity with high purity (>99%) .
Physicochemical Properties
- Solubility : The cinnamamide group in the target compound may reduce aqueous solubility compared to sulfonamide derivatives (e.g., ) but could enhance membrane permeability.
- Metabolic Stability : Fluorinated analogs (e.g., –3) exhibit longer half-lives due to resistance to oxidative metabolism, whereas the furan group in the target compound may be susceptible to oxidation .
Research Findings and Implications
- : Fluorinated pyrazolo[3,4-d]pyrimidines (e.g., Compound 18) show nanomolar CDK2 inhibition (IC₅₀ < 100 nM), suggesting the target compound’s non-fluorinated structure may require optimization for similar potency .
- : Ethyl-linked derivatives (e.g., 2v, 2w) achieve high yields (up to 92%), indicating feasible scalability for the target compound’s synthesis .
Q & A
Q. What are the optimal synthetic routes and critical reaction parameters for synthesizing this compound?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with constructing the pyrazolo[3,4-d]pyrimidine core. Key steps include:
Core Formation : Condensation of substituted aminopyrazoles with nitriles or carbonyl derivatives under acidic conditions.
Functionalization : Introduction of the furan-2-ylmethylamine group via nucleophilic substitution or reductive amination.
Cinnamamide Attachment : Acylation using cinnamoyl chloride in anhydrous solvents (e.g., DMF or DCM) with a base (e.g., triethylamine).
Critical Parameters :
- Temperature control (60–80°C for cyclization steps).
- Solvent selection (polar aprotic solvents like DMF enhance reactivity).
- Catalysts (e.g., Pd for coupling reactions) .
| Reaction Step | Optimal Conditions | Yield Range |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidine core synthesis | HCl/EtOH, reflux (12h) | 45–60% |
| Furan-2-ylmethylamine introduction | DMF, 70°C, 6h | 50–70% |
| Cinnamamide coupling | DCM, 0°C → RT, 24h | 60–75% |
Q. Which analytical techniques are essential for characterizing purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., furan protons at δ 6.2–7.4 ppm, pyrimidine carbons at δ 150–160 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (≥95% purity threshold) with UV detection at 254 nm .
- Mass Spectrometry (HRMS) : ESI+ mode to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 485.2) .
Advanced Research Questions
Q. How can structural modifications enhance target selectivity in kinase inhibition assays?
- Methodological Answer :
- Rational Design : Replace the cinnamamide group with bioisosteres (e.g., acrylamide derivatives) to improve binding to ATP pockets.
- SAR Studies : Test analogs with varied substituents on the furan or pyrimidine rings. For example:
- Electron-withdrawing groups (e.g., Cl at pyrimidine C4) increase kinase affinity.
- Bulky substituents on the cinnamamide reduce off-target effects .
| Substituent Position | Modification | IC₅₀ (Kinase X) | Selectivity Index |
|---|---|---|---|
| Pyrimidine C4 | -Cl | 12 nM | 8.5 |
| Furan C5 | -OCH₃ | 45 nM | 3.2 |
Q. What strategies resolve contradictions in reported biological activities across studies?
- Methodological Answer :
- Standardized Assays : Use consistent cell lines (e.g., HEK293 for kinase profiling) and controls (e.g., staurosporine as a reference inhibitor).
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify variables (e.g., incubation time, solvent used) causing discrepancies.
- Orthogonal Validation : Confirm antitumor activity via both MTT assays and caspase-3 activation studies .
Q. How can molecular docking and dynamics simulations elucidate binding modes with kinase targets?
- Methodological Answer :
Docking : Use AutoDock Vina to model interactions between the pyrazolo[3,4-d]pyrimidine core and kinase hinge regions (e.g., hydrogen bonds with Glu91 and Met96).
MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the cinnamamide group in hydrophobic pockets.
Free Energy Calculations : MM-PBSA to quantify binding affinities (ΔG < -30 kcal/mol suggests strong inhibition) .
Q. What role do physicochemical properties (e.g., logP, solubility) play in in vivo efficacy?
- Methodological Answer :
- logP Optimization : Aim for 2.5–3.5 (measured via shake-flask method) to balance membrane permeability and solubility.
- Solubility Enhancement : Use co-solvents (e.g., PEG 400) or nanoformulation for preclinical studies.
- Pharmacokinetic Profiling : Conduct IV/PO bioavailability studies in rodents; target t₁/₂ > 4h for sustained action .
| Property | Target Range | Method |
|---|---|---|
| logP | 2.5–3.5 | Shake-flask |
| Aqueous Solubility | ≥50 µM @ pH 7.4 | HPLC-UV |
Data Contradiction Analysis
Q. Why do some studies report conflicting IC₅₀ values for kinase inhibition?
- Methodological Answer : Discrepancies arise from:
- Assay Conditions : ATP concentrations (1 mM vs. 10 µM) alter competitive inhibition profiles.
- Enzyme Sources : Recombinant vs. native kinases may have post-translational modifications affecting binding.
- Data Normalization : Use Z’-factor > 0.5 to ensure assay robustness .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
